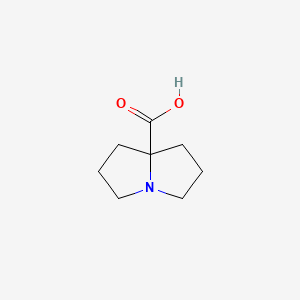

hexahydro-1H-pyrrolizine-7a-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexahydro-1H-pyrrolizine-7a-carboxylic acid is a chemical compound that is part of a broader class of pyrrolizidine alkaloids. These compounds are characterized by their fused ring structures and have been the subject of various studies due to their biological activities and potential applications in medicinal chemistry. The compound itself is not directly mentioned in the provided papers, but its structural relatives and synthetic methods are discussed, which can provide insights into its properties and synthesis.

Synthesis Analysis

The synthesis of pyrrolizidine derivatives has been explored in several studies. For instance, the transannular iodoamination of substituted hexahydroazocine scaffolds has been developed as a method to synthesize a range of pyrrolizidine alkaloids, including hexahydro-1H-pyrrolizine derivatives . Additionally, the direct cyclization of ortho-(1H-pyrrol-1-yl)aryl and heteroaryl carboxylic acids into fused pyrrolizinones has been reported, which could be a relevant method for synthesizing hexahydro-1H-pyrrolizine-7a-carboxylic acid .

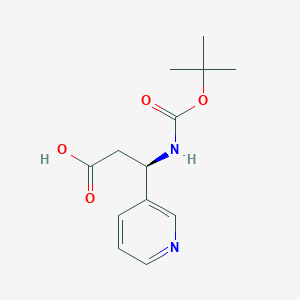

Molecular Structure Analysis

The molecular structure of related compounds has been studied, such as in the case of [(1R*,7aS*)-hexahydro-5-oxo-1H-pyrrolizinyl-1-yl]acetic acid, which crystallized in a centrosymmetric space group with a single hydrogen bond involving the carboxyl group and the keto-O atom . This information can be extrapolated to understand the potential hydrogen bonding and crystal packing that might be expected for hexahydro-1H-pyrrolizine-7a-carboxylic acid.

Chemical Reactions Analysis

Pyrrolizidine derivatives participate in various chemical reactions. For example, pyrrole-2-carboxylic acid has been used as a ligand for Cu-catalyzed reactions of primary anilines with aryl halides, indicating that pyrrolizidine derivatives can be involved in catalytic cycles and potentially form various functionalized products . The antimycobacterial activity of pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives also suggests that pyrrolizidine derivatives can be biologically active and may undergo further chemical transformations relevant to medicinal chemistry .

Physical and Chemical Properties Analysis

While the physical and chemical properties of hexahydro-1H-pyrrolizine-7a-carboxylic acid are not directly reported in the provided papers, the studies on related compounds can offer some insights. For instance, the crystallization behavior and hydrogen bonding patterns of similar compounds can inform us about the solubility, melting points, and stability of hexahydro-1H-pyrrolizine-7a-carboxylic acid . Additionally, the reactivity of these compounds in various chemical reactions can provide information about their chemical stability and reactivity .

Aplicaciones Científicas De Investigación

Plant Defense Mechanisms

Research on pyrroline-5-carboxylate (P5C), a structurally similar compound to hexahydro-1H-pyrrolizine-7a-carboxylic acid, has revealed its role in plant defense against pathogens. P5C metabolism is crucial in plants, especially during pathogen infection and abiotic stress. Mitochondrial P5C synthesis is implicated in resistance gene-mediated and non-host resistance, involving salicylic acid-dependent pathways and reactive oxygen species (ROS) production (Qamar, Mysore, & Senthil-Kumar, 2015).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including hexahydro-1H-pyrrolizine-7a-carboxylic acid analogs, have been studied for their inhibitory effects on microbes used in the production of renewable chemicals. These acids can damage cell membranes and decrease microbial internal pH, affecting metabolic processes and resilience (Jarboe, Royce, & Liu, 2013).

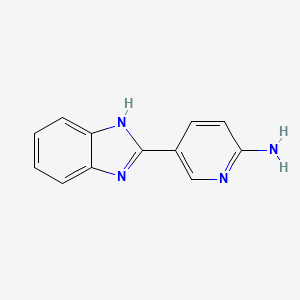

Pyrrolidine Compounds in Drug Discovery

Pyrrolidine, a core structure in hexahydro-1H-pyrrolizine-7a-carboxylic acid, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its sp3-hybridization allows for efficient exploration of pharmacophore space, contributing to stereochemistry and three-dimensional coverage. Bioactive molecules with pyrrolidine rings, including derivatives like pyrrolizines, have been reported to possess selectivity for various biological targets (Li Petri et al., 2021).

Carboxylic Acid Extraction and Recovery

The extraction of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids has been reviewed, highlighting the efficiency of different methods. Supercritical CO2, in particular, is recommended for its environmentally benign characteristics and efficiency in the reactive extraction of carboxylic acids (Djas & Henczka, 2018).

Kinetics and Toxicity of Pyrrolizidine Alkaloids

The toxicity of pyrrolizidine alkaloids, related to hexahydro-1H-pyrrolizine-7a-carboxylic acid, depends on their kinetics. Differences in absorption, distribution, metabolism, and excretion significantly alter their toxicity, emphasizing the importance of considering kinetic profiles in toxicity assessments (Widjaja, Alhejji, & Rietjens, 2021).

Propiedades

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-7(11)8-3-1-5-9(8)6-2-4-8/h1-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHYWADURMRPON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445617 |

Source

|

| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

hexahydro-1H-pyrrolizine-7a-carboxylic acid | |

CAS RN |

412283-63-7 |

Source

|

| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide](/img/structure/B1337713.png)

![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)